(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride is a chiral compound with significant importance in the field of medicinal chemistry It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with D-hydroxyproline or L-hydroxyproline.
Esterification: The hydroxyproline undergoes esterification to form an ester derivative.
Hydroxyl Protection: The hydroxyl group is protected to prevent unwanted reactions.
Sulphur Esterification: The protected ester undergoes sulphur esterification.
Friedel-Craft Alkylation: The ester is then subjected to Friedel-Craft alkylation to introduce the phenyl group.
Hydrolysis and Deprotection: Finally, the ester is hydrolyzed, and the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid;hydrochloride
- trans-4-Hydroxy-L-proline
- (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid;hydrochloride
Uniqueness
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals where chiral purity and specific functional groups are crucial .
Properties
IUPAC Name |
(2S,4R)-4-phenylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFBWKSDDBPPQK-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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